Pan-Serotype Antiviral Activity
Denv-IN-11 (SC27) demonstrates inhibitory activity against all four DENV serotypes with EC₅₀ values of 3.15–4.46 μM, as determined by cell-based antiviral assays using C6/36 mosquito cells and reference strains DENV1 (16007), DENV2 (NGC), DENV3 (16562), and DENV4 (c0036) [1]. In contrast, the close analog SC22 exhibits superior potency (EC₅₀ 0.71–0.94 μM) but its molecular target remains unidentified [1]. Other dengue methyltransferase inhibitors such as diasarone-I (EC₅₀ 4.5 μM, DENV2 only) and dibromopinocembrin (EC₅₀ 2.06 μM, DENV2 only) lack demonstrated activity against all four serotypes [2][3]. The pan‑serotype coverage of Denv-IN-11 is a critical differentiation factor for research requiring broad‑spectrum dengue inhibition.
| Evidence Dimension | Antiviral potency (EC₅₀) and serotype breadth |
|---|---|
| Target Compound Data | DENV1–4 EC₅₀: 3.15–4.46 μM; CC₅₀: 31.02 μM |
| Comparator Or Baseline | SC22: DENV1–4 EC₅₀: 0.71–0.94 μM (CC₅₀: 14.63 μM); Diasarone‑I: DENV2 EC₅₀: 4.5 μM (CC₅₀: >80 μM); Dibromopinocembrin: DENV2 EC₅₀: 2.06 μM (CC₅₀: 67.2 μM) |
| Quantified Difference | Denv-IN-11 is 3.4–6.3‑fold less potent than SC22 but retains full DENV1–4 coverage, whereas diasarone‑I and dibromopinocembrin are restricted to DENV2 only |
| Conditions | Cell‑based antiviral assay using C6/36 mosquito cells infected with DENV1–4 reference strains |
Why This Matters
Researchers requiring pan‑serotype dengue inhibition must select Denv-IN-11 over serotype‑limited alternatives to avoid experimental bias and ensure broad‑spectrum antiviral assessment.
- [1] Cao V, Sukanadi IP, Loeanurit N, Suroengrit A, Paunrat W, Vibulakhaopan V, Hengphasatporn K, Shigeta Y, Chavasiri W, Boonyasuppayakorn S. A sulfonamide chalcone inhibited dengue virus with a potential target at the SAM-binding site of viral methyltransferase. Antiviral Res. 2023 Dec;220:105753. doi:10.1016/j.antiviral.2023.105753. View Source
- [2] Yao X, Ling Y, Guo S, Wu W, He S, Zhang Q, Zou M, Nandakumar KS, Chen X, Liu S. Inhibition of dengue viral infection by diasarone‑I is associated with 2'O methyltransferase of NS5. Eur J Pharmacol. 2018 Feb 15;821:11-20. doi:10.1016/j.ejphar.2017.12.042. View Source
- [3] Boonyasuppayakorn S, Saelee T, Visitchanakun P, Leelahavanichkul A, Hengphasatporn K, Shigeta Y, Huynh TNT, Chu JJH, Rungrotmongkol T, Chavasiri W. Dibromopinocembrin and dibromopinostrobin are potential anti‑dengue leads with mild animal toxicity. Molecules. 2020 Sep 11;25(18):4154. doi:10.3390/molecules25184154. View Source
